

HPLC method development for detection of 2-(4-Methylphenyl)morpholine

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine
oxalate

CAS No.: 1172006-29-9

Cat. No.: B3039533

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Application Note: HPLC Method Development for 2-(4-Methylphenyl)morpholine

Executive Summary & Chemical Context

This application note details the method development, optimization, and validation protocols for 2-(4-Methylphenyl)morpholine. This compound is a regioisomer of the phenmetrazine class, structurally distinct from the widely reported New Psychoactive Substance (NPS) 4-methylphenmetrazine (4-MPM) by the absence of the 3-methyl group on the morpholine ring.

Why This Matters: In forensic and pharmaceutical analysis, distinguishing between close structural analogs is critical. 2-(4-Methylphenyl)morpholine (Molecular Mass: 177.24 g/mol) must be chromatographically resolved from its methylated analogs (e.g., 4-MPM, Mass: 191.27 g/mol) and positional isomers (ortho/meta-substituted rings).

Chemical Profile:

- IUPAC Name: 2-(4-methylphenyl)morpholine[1]
- CAS: 739328-82-6[1]
- Basic Center: Secondary amine (Morpholine nitrogen), pKa ~8.4–8.8 (estimated).

- Chromophore: Phenyl ring (UV active at ~210 nm and ~258 nm).
- Challenge: Basic nitrogen atoms interact with residual silanols on silica columns, causing peak tailing.

Method Development Strategy

The development strategy focuses on selectivity (separating the analyte from matrix and isomers) and peak symmetry (managing the basic amine).

Column Selection: The "Orthogonal" Approach

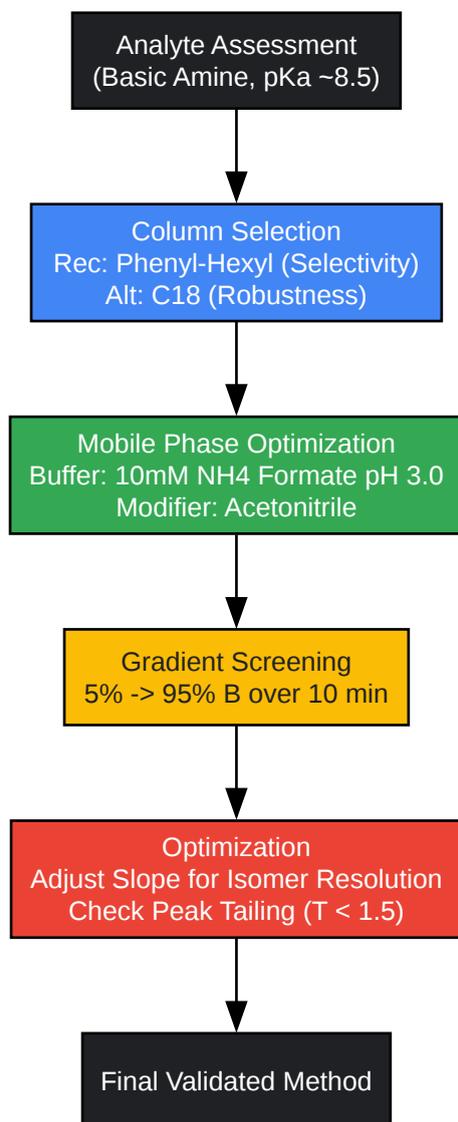
While a standard C18 column is sufficient for potency assays, a Phenyl-Hexyl column is recommended for identification and impurity profiling.

- C18 (C18): Relies purely on hydrophobic interaction. Good for general retention.
- Phenyl-Hexyl: Offers interactions with the analyte's phenyl ring. This provides superior selectivity for separating positional isomers (e.g., 2-(4-methylphenyl) vs. 2-(3-methylphenyl)) which have identical hydrophobicity but different electron densities.

Mobile Phase Chemistry

- pH Control: To eliminate peak tailing, we employ a "Low pH" strategy. At pH 3.0, the morpholine nitrogen is fully protonated (). This prevents interaction with acidic silanols () on the column stationary phase.
- Buffer Choice: Ammonium Formate (10 mM, pH 3.0) is chosen over phosphate buffers to allow for seamless transfer to LC-MS systems if required.

Method Development Workflow (Graphviz)



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Caption: Logical workflow for developing a robust HPLC method for basic morpholine derivatives.

Detailed Experimental Protocol

Instrumentation & Reagents

- HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.
- Detector: Diode Array Detector (DAD) or Single Quadrupole MS (ESI+).

- Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, LC-MS Grade Formic Acid, Ammonium Formate.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	Ace Excel Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.	selectivity for aromatic isomers.
Mobile Phase A	10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.	Buffers the amine; suppresses silanol activity.
Mobile Phase B	Acetonitrile (100%).	Stronger elution strength than Methanol; lower backpressure.
Flow Rate	0.4 mL/min (for 2.1 mm ID); 1.0 mL/min (for 4.6 mm ID).	Optimized for Van Deemter efficiency.
Column Temp	40°C	Reduces viscosity, improves mass transfer.
Injection Vol	2.0 µL	Prevents column overload.
Detection	UV @ 210 nm (Quantitation), 260 nm (ID).	210 nm targets the phenyl ring absorption max.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration / Injection
1.0	95	5	Isocratic Hold (Focusing)
8.0	40	60	Linear Gradient (Elution)
9.0	5	95	Wash Step
11.0	5	95	Wash Hold
11.1	95	5	Re-equilibration
15.0	95	5	Ready for Next Inj.

Validation Framework (ICH Q2(R1))

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during execution.

System Suitability Testing (SST)

Inject the standard solution (10 µg/mL) 5 times before running samples.

- Retention Time %RSD: $\leq 0.5\%$
- Peak Area %RSD: $\leq 1.0\%$
- Tailing Factor (T): $0.8 \leq T \leq 1.5$ (Critical for basic amines).
- Theoretical Plates (N): > 5000 .

Specificity (Isomer Discrimination)

If 4-Methylphenmetrazine (4-MPM) is a potential interferent, prepare a mixed standard.

- Requirement: Resolution (

) between 2-(4-Methylphenyl)morpholine and 4-MPM must be > 1.5 .

- Note: 4-MPM (with an extra methyl group) is more lipophilic and will typically elute after 2-(4-Methylphenyl)morpholine on a Reverse Phase column.

Linearity & Sensitivity

- Range: 0.5 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

- Regression:

.[2]

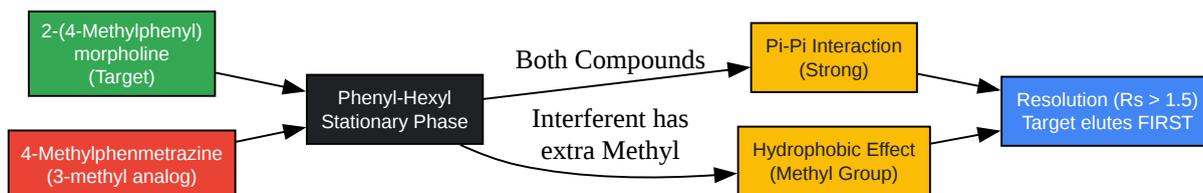
- LOD (S/N=3): Est. 0.05 $\mu\text{g/mL}$ (UV 210 nm).
- LOQ (S/N=10): Est. 0.15 $\mu\text{g/mL}$.

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Peak Tailing (> 1.5)	Secondary silanol interactions.	Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) if using UV only (TEA is not MS friendly).
Retention Time Drift	pH instability or Temperature fluctuation.	Ensure Mobile Phase A is capped; check column oven stability.
Split Peaks	Sample solvent too strong.	Dilute sample in starting mobile phase (95% Water / 5% ACN).
High Backpressure	Particulates in sample.	Filter all samples through 0.22 μm PVDF or PTFE filters.

Isomer Separation Logic (Graphviz)

The following diagram illustrates how the Phenyl-Hexyl stationary phase discriminates between the target analyte and its close structural analogs.



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Caption: Separation mechanism relying on differential hydrophobicity and pi-pi stacking.

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